Methyl 3-(trifluoromethyl)benzoate

Physical Chemistry Process Chemistry Formulation Science

Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3) is a meta-substituted fluorinated aromatic ester with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol. This compound features a trifluoromethyl group at the meta position relative to the methyl ester functionality, imparting distinct electronic and steric properties.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 2557-13-3
Cat. No. B1348515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trifluoromethyl)benzoate
CAS2557-13-3
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3
InChIKeyQQHNNQCWKYFNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3): Fluorinated Aromatic Ester for Precision Organic Synthesis


Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3) is a meta-substituted fluorinated aromatic ester with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol [1]. This compound features a trifluoromethyl group at the meta position relative to the methyl ester functionality, imparting distinct electronic and steric properties [2]. As a clear, colorless to light yellow liquid, it exhibits a density of 1.295 g/mL at 25 °C, a boiling point of 93-95 °C at 20 mmHg, and a refractive index of n20/D 1.453 . Its high purity (≥98% GC) and defined physicochemical profile make it a reliable building block for pharmaceutical and agrochemical research, where precise control over molecular architecture is paramount .

Why Methyl 3-(trifluoromethyl)benzoate Cannot Be Substituted with Ortho- or Para-Isomers


The position of the trifluoromethyl substituent on the benzoate ring dictates the compound's electronic character, steric environment, and subsequent reactivity, rendering the ortho-, meta-, and para-isomers non-interchangeable in most synthetic applications [1]. The meta-substitution pattern in Methyl 3-(trifluoromethyl)benzoate creates a unique electron-withdrawing effect that influences regioselectivity in electrophilic aromatic substitution and directs cross-coupling reactions differently than its ortho- or para-counterparts [2]. Furthermore, the spatial orientation of the trifluoromethyl group impacts the compound's ability to participate in sterically demanding transformations and its compatibility with specific enzyme active sites in downstream drug discovery efforts [3]. Consequently, substituting the meta isomer with a para or ortho variant without rigorous revalidation can lead to altered reaction outcomes, reduced yields, or complete failure of a synthetic sequence .

Quantitative Differentiation of Methyl 3-(trifluoromethyl)benzoate from Key Analogs


Meta Isomer Exhibits Higher Density Than Para Isomer: Implications for Purification and Formulation

The meta-substituted isomer, Methyl 3-(trifluoromethyl)benzoate, displays a significantly higher density compared to its para-substituted analog. Specifically, the meta isomer has a density of 1.295 g/mL at 25 °C, whereas the para isomer, Methyl 4-(trifluoromethyl)benzoate, has a density of 1.268 g/mL at 25 °C . This difference of 0.027 g/mL, while seemingly small, can be leveraged in separation processes such as distillation or extraction, and can influence the behavior of the compound in biphasic reaction mixtures or in the formulation of coatings and materials.

Physical Chemistry Process Chemistry Formulation Science

Consensus LogP Comparison: Meta vs. Para Isomer Lipophilicity

Lipophilicity, a critical parameter for membrane permeability and metabolic stability in drug candidates, can vary subtly between positional isomers. The meta-substituted Methyl 3-(trifluoromethyl)benzoate exhibits a consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of 2.98 . In comparison, the para isomer, Methyl 4-(trifluoromethyl)benzoate, has a consensus LogP of 2.97 . While the difference is minimal (0.01), this indicates a slight but potentially meaningful shift in hydrophobicity that could influence the overall lipophilicity of larger, more complex molecules built from this scaffold.

Medicinal Chemistry ADME Drug Design

Essential Intermediate for the Insecticide Metaflumizone: A Unique Industrial Application

Methyl 3-(trifluoromethyl)benzoate (or its corresponding acid, 3-(trifluoromethyl)benzoic acid) is a documented and crucial intermediate in the synthesis of the commercial insecticide metaflumizone [1][2]. Metaflumizone, a semicarbazone insecticide, is produced on a multi-ton scale for veterinary and agricultural use. The synthesis route specifically relies on the meta-substituted benzoate scaffold to introduce the trifluoromethyl group at the correct position for optimal insecticidal activity [3]. While the para isomer is also used as a building block, it is not a precursor to metaflumizone, highlighting a distinct and high-volume industrial application for the meta isomer.

Agrochemical Synthesis Process Chemistry Insecticide Development

Boiling Point and Refractive Index: Measurable Differences for Analytical Quality Control

Subtle but measurable differences in boiling point and refractive index provide a reliable means to distinguish the meta isomer from its para counterpart during quality control and in-process monitoring. Methyl 3-(trifluoromethyl)benzoate has a boiling point of 93-95 °C at 20 mmHg and a refractive index of n20/D 1.453 [1]. In contrast, the para isomer boils at 94-95 °C at 21 mmHg and has a refractive index of n20/D 1.451 . The 0.002 difference in refractive index, while small, is detectable with a standard refractometer and serves as a key identity check. The boiling point, reported under slightly different pressures, further corroborates the distinct physical identity of the meta isomer.

Analytical Chemistry Quality Control Process Monitoring

High Purity Grade (≥98% GC): A Differentiator for Demanding Synthesis

The commercial availability of Methyl 3-(trifluoromethyl)benzoate at a guaranteed purity of ≥98% (GC) from reputable suppliers is a critical differentiator for research applications that demand high-fidelity building blocks . This high purity minimizes the risk of side reactions caused by isomeric or other organic impurities, which can be particularly problematic in cross-coupling reactions or in the synthesis of complex pharmaceutical intermediates where even minor impurities can drastically reduce yield or compromise biological assay results. While all three isomers (ortho, meta, para) can be sourced in high purity, the consistent availability of the meta isomer at this grade from multiple vendors underscores its status as a reliable, standard reagent for advanced organic synthesis.

Organic Synthesis Medicinal Chemistry Material Science

High-Value Application Scenarios for Methyl 3-(trifluoromethyl)benzoate


Synthesis of Metaflumizone and Related Agrochemicals

The most well-defined, high-volume application for Methyl 3-(trifluoromethyl)benzoate is its use as a key intermediate in the production of metaflumizone, a commercial insecticide [1]. The patent literature explicitly identifies m-trifluoromethylbenzoic acid methyl ester as the starting material for this synthesis, and the downstream product is used globally for pest control in agriculture and veterinary medicine. For procurement teams, this provides a clear, validated use case with established demand, ensuring that the compound is not merely a research curiosity but a critical component in a mature, multi-ton industrial process. The specificity of this application to the meta isomer means that substituting with the para isomer would not produce an active insecticide, underscoring the non-negotiable nature of the meta substitution pattern.

Development of Fluorinated Pharmaceutical Candidates

The unique electronic properties and metabolic stability conferred by the meta-trifluoromethyl group make Methyl 3-(trifluoromethyl)benzoate an attractive building block for medicinal chemists [2]. The compound's relatively high lipophilicity (LogP ~2.98) compared to non-fluorinated benzoates, along with its defined physical properties, allows for the rational design of drug candidates with improved membrane permeability and resistance to oxidative metabolism. Its utility as a bioisostere for chlorine or nitro groups further expands its application in lead optimization programs, particularly for targets where a meta-substituted aromatic ring is required for optimal binding [3]. The availability of this compound in high purity (≥98% GC) ensures that it can be integrated directly into complex, multi-step syntheses without introducing confounding impurities .

Advanced Organic Synthesis and Cross-Coupling Reactions

Methyl 3-(trifluoromethyl)benzoate serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl structures with precisely positioned trifluoromethyl groups . The meta substitution pattern directs the regioselectivity of subsequent functionalization, enabling the construction of more elaborate molecular architectures. For researchers engaged in the synthesis of functional materials, ligands, or complex natural product analogs, the compound's well-characterized reactivity profile and commercial availability in high purity provide a reliable entry point for creating molecules with tailored electronic and steric properties. The distinct density and refractive index of the meta isomer also facilitate in-process monitoring and quality control during these advanced syntheses [4].

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